N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
CAS No.: 2415553-73-8
Cat. No.: VC6838406
Molecular Formula: C13H20N4O2S2
Molecular Weight: 328.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415553-73-8 |
|---|---|
| Molecular Formula | C13H20N4O2S2 |
| Molecular Weight | 328.45 |
| IUPAC Name | N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C13H20N4O2S2/c18-21(19,11-3-4-11)16-10-5-7-17(8-6-10)13-15-14-12(20-13)9-1-2-9/h9-11,16H,1-8H2 |
| Standard InChI Key | GWMVKRQZRYTWCS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(S2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Introduction
N-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring, a piperidine moiety, and a cyclopropanesulfonamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which could be leveraged for therapeutic applications.
Biological Activity and Potential Applications
While specific biological activity data for N-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is not available, compounds with similar structural features have shown potential in various therapeutic areas. For example, thiadiazole-containing compounds have been explored for antimicrobial and anti-inflammatory properties . The unique combination of functional groups in this compound suggests it could have distinct biological properties, warranting further investigation.
Research Findings and Future Directions
Given the lack of specific research findings on N-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide, future studies should focus on elucidating its pharmacodynamics and pharmacokinetics. This would involve in vitro and in vivo experiments to assess its interaction with biological targets and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as those featuring thiadiazole and piperidine moieties, have shown varied biological activities. For instance, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide exhibits antimicrobial properties. The distinct structural features of N-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide may confer different biological activities compared to these analogs.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | Thiadiazole and piperazine | Antimicrobial properties |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide | Similar structure with chlorine substitution | Potentially varying activity due to halogen differences |
| N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide | Thiadiazole, piperidine, and cyclopropanesulfonamide | Not specified in available sources |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume